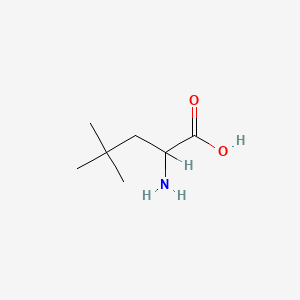![molecular formula C11H9N5OS B2463440 N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide CAS No. 1517621-44-1](/img/structure/B2463440.png)
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
作用机制
Target of Action
The primary targets of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . The downstream effects include a reduction in inflammation and pain due to the decreased production of prostaglandins .
Pharmacokinetics
The compound’s anti-inflammatory activity has been evaluated, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain .
生化分析
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may have different effects over time .
Dosage Effects in Animal Models
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been shown to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with triazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4H-1,2,4-triazole-3-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and the use of high-purity reagents. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
相似化合物的比较
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-benzamide: Known for its potential as an anti-Alzheimer agent.
N-(Benzo[d]thiazol-2-yl)-1H-indole-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide is unique due to its combined benzothiazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-11(10-13-6-14-16-10)12-5-9-15-7-3-1-2-4-8(7)18-9/h1-4,6H,5H2,(H,12,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMMBABLXNXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
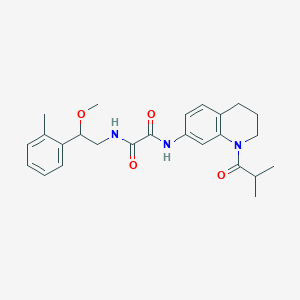
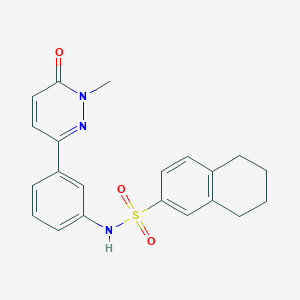
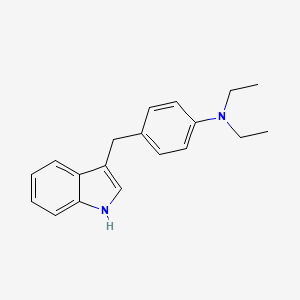

![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)
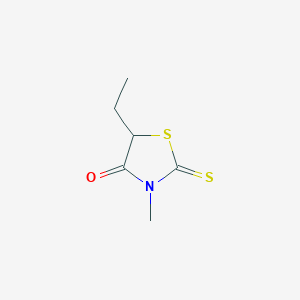
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)
![methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2463372.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2463373.png)

![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)
![N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2463377.png)
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2463378.png)
